molecular formula C16H24BrN5O3S B11038285 4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11038285
M. Wt: 446.4 g/mol
InChI Key: SHNCJKYPFYTQDM-UHFFFAOYSA-N
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Description

4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that features a bromine atom, a morpholine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and reagents such as bromine and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium thiosulfate for quenching excess bromine, and triethylamine for dehydrohalogenation. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-(morpholin-4-yl)propionic acid esters
  • 4-bromo-N-(3-morpholin-4-ylpropyl)benzamide

Uniqueness

4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24BrN5O3S

Molecular Weight

446.4 g/mol

IUPAC Name

4-bromo-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C16H24BrN5O3S/c17-14-2-4-15(5-3-14)26(23,24)20-16-18-12-22(13-19-16)7-1-6-21-8-10-25-11-9-21/h2-5H,1,6-13H2,(H2,18,19,20)

InChI Key

SHNCJKYPFYTQDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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